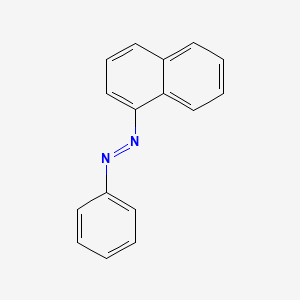
Diazene, naphthalenylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, naphthalenylphenyl- is an aromatic azo compound characterized by the presence of a diazene group (-N=N-) linking a naphthalene ring and a phenyl ring. This compound is known for its vibrant color and is often used in dye and pigment industries due to its stability and color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazene, naphthalenylphenyl- typically involves the coupling of diazonium salts with electron-rich aromatic compounds. One common method is the reaction of naphthalen-1-amine with benzenediazonium chloride under acidic conditions. The reaction proceeds as follows:
- Formation of benzenediazonium chloride by reacting aniline with sodium nitrite and hydrochloric acid at low temperatures.
- Coupling of the diazonium salt with naphthalen-1-amine in the presence of a mild base like sodium acetate to form diazene, naphthalenylphenyl-.
Industrial Production Methods: Industrial production of diazene, naphthalenylphenyl- follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and pH.
- Implementation of purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: Diazene, naphthalenylphenyl- can undergo oxidation reactions, often leading to the formation of nitroso or nitro compounds.
Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or catalytic hydrogenation using palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of naphthalen-1-amine and aniline.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
Diazene, naphthalenylphenyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of diazene, naphthalenylphenyl- involves its interaction with molecular targets through the azo group (-N=N-). The compound can undergo photoisomerization, switching between cis and trans forms, which can affect its binding to biological targets. This property is exploited in the design of photoresponsive materials and drugs. The molecular pathways involved include interactions with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Azobenzene: Another aromatic azo compound with similar photoisomerization properties but lacks the naphthalene ring.
Naphthylazo compounds: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness: Diazene, naphthalenylphenyl- is unique due to the presence of both naphthalene and phenyl rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific color properties and stability .
Properties
CAS No. |
89453-07-6 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
naphthalen-1-yl(phenyl)diazene |
InChI |
InChI=1S/C16H12N2/c1-2-9-14(10-3-1)17-18-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
FDWBUGCBGXWJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11960931.png)


![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)



![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)
